(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
This compound is a spirocyclic compound, which means it has two rings sharing a single atom, in this case, a carbon atom. The “7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane” part of the name suggests that one of the rings is a seven-membered ring with an isopropyl (propan-2-yl) substituent, and the other is a four-membered ring. The “2,5-dioxa-8-aza” indicates the presence of two oxygen atoms and one nitrogen atom in the seven-membered ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the spirocyclic nature of the molecule. The presence of oxygen and nitrogen atoms within the ring structure also suggests potential for hydrogen bonding and other polar interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The presence of oxygen and nitrogen atoms could make it reactive towards a variety of reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The spirocyclic structure, along with the presence of oxygen and nitrogen atoms, could impact properties like polarity, solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural characteristics of compounds similar to (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane, which are pivotal in the development of various synthetic routes and applications in medicinal chemistry. For instance, an efficient procedure has been developed for transforming related spirocyclic compounds, demonstrating their utility as building blocks in the synthesis of natural compounds with antitumor activities, such as arenamides A and C (Shklyaruck, 2015). Additionally, the synthesis of unknown seven-membered lactones through oxidative transformations showcases the chemical versatility and potential for the creation of novel compounds with unique structural features (Ishmuratov et al., 2012).
Enzymatic Selectivity and Biological Implications
The stereochemistry of spirocyclic compounds like (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane plays a significant role in their biological activity. Research into the stereochemical preference of yeast epoxide hydrolase for certain epimers of 1-oxaspiro[2.5]octanes reveals the importance of molecular orientation in enzymatic reactions, which could have implications for drug development and the detoxification of harmful compounds (Weijers et al., 2007).
Drug Discovery and Dipeptide Isosteres
In the realm of drug discovery, the structural motifs present in (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane are instrumental in the creation of novel, multifunctional modules for pharmaceutical applications. New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as potential scaffolds for drug discovery, emphasizing the role of spirocyclic compounds in the generation of diverse molecular libraries (Li et al., 2013).
Catalytic Oxidation and Chemical Transformations
The catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen, facilitated by compounds structurally related to (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane, demonstrates the potential of these compounds in catalytic processes. Such reactions are critical for the efficient synthesis of various organic compounds, highlighting the utility of spirocyclic structures in organic synthesis and catalysis (Iwahama et al., 2000).
Mechanism of Action
properties
IUPAC Name |
(7R)-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)7-3-11-8(9-7)4-10-5-8/h6-7,9H,3-5H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYFEVUPAKTUDN-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC2(N1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC2(N1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124704768 |
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